Ethylmercurichlorendimide

Description

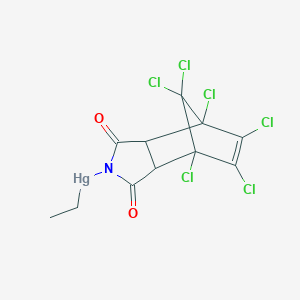

Structure

2D Structure

Properties

IUPAC Name |

ethyl-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl6NO2.C2H5.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;1-2;/h1-2H,(H,16,17,18);1H2,2H3;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCXJNNIWILFQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]N1C(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl6HgNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044558 | |

| Record name | Ethylmercurichlorendimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-93-5 | |

| Record name | Ethyl(4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dionato-κN2)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EMMI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylmercurichlorendimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmercurichlorendimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of Ethylmercurichlorendimide

Methodologies for Organomercurial Compound Synthesis

The creation of a mercury-carbon bond is the foundational step in the synthesis of any organomercurial compound. Several general and robust methodologies have been developed for this purpose, ranging from direct alkylation using highly reactive organometallic reagents to the electrophilic substitution on aromatic systems.

Alkylation Reactions via Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

A primary and versatile route for forming Hg-C bonds involves the alkylation of mercury(II) salts with potent nucleophilic organometallic reagents, such as Grignard and organolithium compounds. eurekaselect.comncats.io These reactions are fundamental in organometallic chemistry for transferring an organic group to a metal center. thegoodscentscompany.com

The synthesis typically involves reacting a mercury(II) halide, such as mercuric chloride (HgCl₂), with two equivalents of a Grignard reagent (R-Mg-X) or an organolithium reagent (R-Li). eurekaselect.comnumberanalytics.com This conversion is often conducted in an ethereal solvent like diethyl ether or tetrahydrofuran. eurekaselect.comthegoodscentscompany.com For instance, the reaction of mercury chloride with two equivalents of ethylmagnesium bromide yields diethylmercury. eurekaselect.com The general reaction proceeds via a transmetalation where the alkyl group is transferred from magnesium or lithium to mercury. thegoodscentscompany.com

| Reagent 1 | Reagent 2 | Product | General Reaction |

| 2 R-MgX (Grignard) | HgX₂ (Mercury(II) Halide) | R₂Hg (Diorganomercury) + 2 MgX₂ | Transmetalation |

| 2 R-Li (Organolithium) | HgX₂ (Mercury(II) Halide) | R₂Hg (Diorganomercury) + 2 LiX | Transmetalation |

This interactive table summarizes common alkylation reactions for synthesizing diorganomercury compounds.

Electrophilic Mercuration of Aromatic and Heterocyclic Systems

Direct mercuration is another cornerstone of organomercurial synthesis, particularly for aromatic and heterocyclic compounds. benthamdirect.comtandfonline.com This reaction is an electrophilic aromatic substitution where a hydrogen atom on an aromatic ring is replaced by a mercury-containing group, typically -HgX or -Hg(OOCR). eurekaselect.comnih.gov

The efficacy of this method depends on several factors, including the reactivity of the aromatic substrate and the electrophilicity of the mercury(II) salt used. benthamdirect.comtandfonline.com Electron-rich arenes, such as phenols and anilines, readily undergo mercuration, even with less reactive mercury salts like mercuric acetate (B1210297), Hg(OCOCH₃)₂. eurekaselect.com For less reactive aromatic systems, more powerful mercurating agents like mercuric trifluoroacetate, Hg(OCOCF₃)₂, are required. benthamdirect.com The reaction was first reported by Otto Dimroth in 1898. eurekaselect.com An example is the mercuration of phenol, where treatment with mercuric acetate yields the corresponding acetoxymercuri-phenol derivative. eurekaselect.com

| Factor | Influence on Electrophilic Mercuration | Example |

| Arene Reactivity | Electron-donating groups (e.g., -OH, -NH₂) activate the ring, facilitating substitution. | Phenol is more reactive than benzene. |

| Electrophilicity of Hg Salt | Stronger electrophiles are needed for less reactive arenes. | Hg(OCOCF₃)₂ is more reactive than Hg(OCOCH₃)₂. benthamdirect.comtandfonline.com |

| Reaction Conditions | Solvent, temperature, and reaction time can influence yield and isomer distribution. benthamdirect.comtandfonline.com | Mercuration can show temperature-dependent isomer selectivity. nih.gov |

This interactive table outlines key factors influencing the electrophilic mercuration of aromatic compounds.

Directed Synthetic Pathways for Ethylmercurichlorendimide

While specific literature on the synthesis of this compound (C₁₁H₇Cl₆HgNO₂) is not widely available, its structure suggests a logical synthetic pathway derived from established chemical principles. nih.gov The name indicates a molecule composed of an ethylmercury cation ([C₂H₅Hg]⁺) and a chlorendimide anion.

The chlorendimide portion is derived from chlorendic anhydride (B1165640), a highly chlorinated bicyclic anhydride. wikipedia.org The synthesis of the imide itself most likely proceeds via the condensation reaction of chlorendic anhydride with an amine or ammonia (B1221849). googleapis.com The reaction of a cyclic anhydride with a primary amine is a standard method for producing N-substituted imides, often proceeding through an intermediate amic acid before cyclizing with heat. nih.govgoogleapis.com

Given that the N-H proton of an imide is weakly acidic, the final step to form this compound would likely involve the reaction of chlorendimide with a basic ethylmercury compound, such as ethylmercury hydroxide (B78521) or ethylmercury acetate. googleapis.com This acid-base or salt formation reaction would attach the ethylmercury group to the nitrogen atom of the imide ring.

Proposed Synthetic Route:

Imide Formation: Reaction of Chlorendic Anhydride with ammonia to form Chlorendimide, releasing water. (C₉H₂Cl₆O₃ + NH₃ → C₉H₃Cl₆NO₂ + H₂O)

Mercuration: Reaction of Chlorendimide with an ethylmercury salt (e.g., Ethylmercury acetate, C₂H₅HgOCOCH₃) to form this compound and acetic acid. (C₉H₃Cl₆NO₂ + C₂H₅HgOCOCH₃ → C₁₁H₇Cl₆HgNO₂ + CH₃COOH)

Reactivity and Transformation Pathways of Organomercurials

The mercury-carbon bond, while relatively stable to air and water, is susceptible to cleavage under various conditions, making organomercurials versatile intermediates in organic synthesis. eurekaselect.comyoutube.com

Transmetalation Reactions Involving Mercury-Carbon Bonds

Transmetalation is a characteristic reaction of organometallic compounds where an organic ligand is transferred from one metal to another. wikipedia.org Organomercurials readily undergo this reaction, transferring their alkyl or aryl group to a different metal. eurekaselect.com The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

This process is often driven by the relative electronegativities of the metals, favoring the placement of the more electropositive metal with the organic anion. wikipedia.org For example, diphenylmercury (B1670734) reacts with aluminum metal to produce triphenylaluminium, as aluminum is more electropositive than mercury. eurekaselect.com Transmetalation from mercury to metals like palladium is a key step in certain cross-coupling reactions used in organic synthesis. eurekaselect.comgoogleapis.com These reactions can be used to form new carbon-carbon bonds, and their utility is a significant area of research. googleapis.comnist.gov

Reactions with Halogens Leading to Organic Halide Formation

The Hg-C bond in organomercurials can be readily cleaved by halogens such as bromine (Br₂) and iodine (I₂). eurekaselect.com This reaction, known as halo-demercuration, is an effective method for synthesizing organic halides from organomercury precursors. tandfonline.com

The reactivity depends on the type of organomercurial. Symmetrical diorganomercury compounds (R₂Hg) are generally more reactive than unsymmetrical organomercuric salts (RHgX). tandfonline.com The reaction with R₂Hg compounds proceeds in two stages. The first equivalent of halogen cleaves one Hg-C bond to produce an organomercuric halide (RHgX) and an organic halide (RX). A second equivalent of halogen is required to cleave the remaining Hg-C bond in RHgX, yielding another molecule of organic halide and a mercury(II) halide (HgX₂). tandfonline.com

| Reactant Type | Reaction with Halogen (X₂) | Products | Reactivity Comparison |

| Diorganomercury (R₂Hg) | R₂Hg + X₂ → RHgX + RX | Organomercuric Halide + Organic Halide | More reactive tandfonline.com |

| Organomercuric Halide (RHgX) | RHgX + X₂ → HgX₂ + RX | Mercury(II) Halide + Organic Halide | Less reactive tandfonline.com |

This interactive table details the stepwise reaction of organomercurials with halogens.

Carbene Generation from Organomercurial Precursors

Organomercurial compounds, particularly α-haloalkylmercury derivatives, have historically served as important precursors for the generation of carbenes, which are highly reactive, neutral species containing a divalent carbon atom. numberanalytics.comegyankosh.ac.in A classic example is the use of phenyl(trihalomethyl)mercury compounds, such as phenyl(trichloromethyl)mercury (B1584556) (C₆H₅HgCCl₃), which can reversibly store dichlorocarbene. wikipedia.org

The general mechanism involves the thermal or photochemical decomposition of the organomercurial precursor. This decomposition leads to the extrusion of a stable mercury salt (e.g., C₆H₅HgCl) and the release of the carbene (e.g., :CCl₂). wikipedia.org

Table 1: Examples of Carbene Generation from Organomercurial Precursors

| Organomercurial Precursor | Conditions | Generated Carbene | Reference |

| Phenyl(trichloromethyl)mercury | Heat | Dichlorocarbene (:CCl₂) | wikipedia.org |

| Phenyl(bromodichloromethyl)mercury | Heat (e.g., 80°C) | Chlorocarbene (:CHCl) or Dichlorocarbene (:CCl₂) | N/A |

| Bis(bromomethyl)mercury | Photolysis | Methylene (:CH₂) | N/A |

While direct evidence for carbene generation from this compound is not available, the stability of the N-Hg bond suggests that such a reaction is unlikely under typical conditions for carbene formation from α-haloalkylmercury compounds. mdpi.com The primary pathways for its reactivity involve the cleavage of the Hg-C or Hg-N bonds.

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Organomercurials can participate in these reactions, serving as the organometallic coupling partner, although their use has been largely superseded by less toxic organoboron and organotin compounds. wikipedia.org

These reactions typically involve an oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organomercurial compound (R-Hg-X) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgacs.org Organomercury compounds have been used in Heck, Suzuki-Miyaura, and Sonogashira-type coupling reactions. slideshare.netcore.ac.uknih.govrsc.org

The reactivity in transmetalation is a key step. For a compound like this compound, the ethyl group would be transferred to the palladium center. The reaction of organomercurials with palladium catalysts can facilitate the formation of C-C bonds, and less commonly, C-N or C-O bonds. wikipedia.orgbeilstein-journals.org For instance, the Suzuki-Miyaura coupling of N-alkoxyimidoyl bromides with arylboronic acids, catalyzed by palladium, produces ketoxime ethers in high yields. nih.gov Similarly, palladium catalysis can be used for C-N and C-O bond formation by coupling N-substituted bromo-azaindoles with amides, amines, and phenols. beilstein-journals.org

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions with Organometallics

| Coupling Partners | Catalyst System | Product Type | Reference |

| N-alkoxyimidoyl bromides + Arylboronic acids | Palladium catalyst | Ketoxime ethers | nih.gov |

| N-substituted 4-bromo-7-azaindole + Amides/Amines | Pd(OAc)₂ / Xantphos | N-arylated azaindoles | beilstein-journals.org |

| Aryl halides + Organomercurials | Palladium catalyst | Biaryls | wikipedia.org |

| Terminal acetylenes + Anilines | Hg(I)/Pd(II) catalysts | 2-substituted indoles | mdpi.comresearchgate.net |

Controlled Cleavage of Mercury-Carbon Bonds

The cleavage of the mercury-carbon (Hg-C) bond is a fundamental reaction of organomercurials, providing a versatile route to various functionalized organic molecules. chemeurope.comwikipedia.org This bond can be cleaved under well-controlled conditions by a range of reagents. wikipedia.org

Halogenation: Treatment of organomercury compounds with halogens (e.g., Br₂, I₂) readily cleaves the Hg-C bond to produce the corresponding organic halide and a mercury halide salt. wikipedia.orgmdpi.com This reaction is often quantitative and proceeds in two stages for symmetric organomercurials (R₂Hg), first forming RHgX and RX, and then reacting further to yield another RX molecule and HgX₂. mdpi.com

Protonolysis: The Hg-C bond can be cleaved by acids. In the context of this compound, reaction with a strong acid would likely lead to the formation of ethane (B1197151) and a mercury salt of the chlorendimide. The enzyme organomercurial lyase (MerB), found in mercury-resistant bacteria, utilizes a protonolytic mechanism to cleave the Hg-C bond in methylmercury, converting it to methane (B114726) and Hg(II). researchgate.netnih.gov This biological process highlights the susceptibility of the alkyl-mercury bond to proton-donating species in specific environments. researchgate.net

Photochemical Cleavage: The Hg-C bond is often sensitive to light. slideshare.netchemeurope.com Irradiation with ultraviolet light can induce homolytic cleavage of the bond, generating an alkyl radical (R•) and a mercury-centered radical (•HgX). epa.govlibretexts.org These radicals can then participate in subsequent reactions. The quantum yield for the photodecomposition of dissolved phenylmercuric salts is reported to be around 0.24. epa.gov

Table 3: Summary of Mercury-Carbon Bond Cleavage Reactions

| Reagent/Condition | Products | Mechanism Type | Reference |

| Halogens (X₂) | Organic halide (R-X) + Mercury(II) halide (HgX₂) | Electrophilic Cleavage | wikipedia.orgmdpi.com |

| Protonic Acids (H⁺) | Alkane (R-H) + Mercury(II) salt | Protonolysis | researchgate.netnih.gov |

| UV Irradiation | Alkyl radical (R•) + Inorganic mercury species | Homolytic Cleavage | epa.govlibretexts.org |

| Transmetalation (e.g., with Pd) | Organopalladium intermediate + Mercury salt | Redox Reaction | wikipedia.orgacs.org |

In addition to the Hg-C bond, the mercury-nitrogen (Hg-N) bond in this compound is also a site of potential reactivity. The strength of the Hg-N bond can vary significantly, but it is generally susceptible to cleavage. mdpi.com Direct mercuration of nitrogen-containing compounds can often first form N-Hg intermediates, which may then rearrange to more stable C-Hg bonded compounds under more vigorous conditions. mdpi.com

Environmental Fate and Biogeochemical Cycling of Ethylmercurichlorendimide

Assessment of Environmental Exposure and Distribution Pathways

The environmental journey of Ethylmercurichlorendimide, from its source to its ultimate fate, is governed by a complex interplay of its chemical properties and environmental conditions. Assessing its exposure and distribution is fundamental to understanding its potential impact.

Qualitative and Quantitative Methodologies for Environmental Risk Estimation

Environmental risk assessment (ERA) for chemical compounds like this compound involves a structured approach to estimate the probability and magnitude of adverse effects on ecosystems. rsc.orgeuropa.eu This process integrates both qualitative and quantitative methodologies to characterize potential risks.

Qualitative Methodologies: These methods provide a descriptive assessment of risk, often used for initial screening or when data is limited. They involve identifying potential hazards, exposure pathways, and receptors without assigning numerical values to risk. libretexts.org Key aspects include:

Hazard Identification: Recognizing the intrinsic harmful properties of this compound based on its organomercury structure.

Exposure Pathway Analysis: Identifying the routes the compound may take to reach environmental compartments and organisms, such as through soil, water, and air. netzsch.com

Receptor Identification: Determining the organisms or ecosystems that could be exposed. libretexts.org

Quantitative Methodologies: These approaches use numerical data and models to estimate exposure levels and predict the probability of adverse effects. wuxiapptec.com Key components include:

Exposure Quantification: Measuring or modeling the concentration of this compound in various environmental media.

Effect Assessment: Determining the concentration at which the compound causes adverse effects on relevant organisms through toxicological studies.

Risk Characterization: Integrating exposure and effects data to estimate the likelihood of harm. This can involve calculating risk quotients, which compare the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

Influence of Molecular Parameters on Environmental Partitioning

The distribution of this compound in the environment is significantly influenced by its physicochemical properties. researchgate.netedinst.com These parameters determine how the compound partitions between different environmental compartments such as water, soil, air, and biota. nih.govresearchgate.net

Key molecular parameters influencing partitioning include:

Water Solubility: This property affects the concentration of the compound that can dissolve in water, influencing its mobility in aquatic systems and its potential to leach through soil. researchgate.net

Vapor Pressure: This determines the tendency of the compound to volatilize into the atmosphere, impacting its potential for long-range transport.

Octanol-Water Partition Coefficient (Kow): This coefficient is a measure of a chemical's lipophilicity, or its tendency to associate with fatty tissues. A high Kow value suggests a potential for bioaccumulation in organisms. wikipedia.org

Soil and Sediment Adsorption Coefficient (Koc): This parameter indicates the tendency of the compound to bind to organic matter in soil and sediment, which affects its mobility and bioavailability. wikipedia.org

The partitioning behavior of organic contaminants can be predicted using various models that utilize these fundamental chemical properties. nih.goviupac.org For instance, the Henry's Law constant, derived from vapor pressure and water solubility, helps predict the partitioning between air and water. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H9Cl6HgN | PubChem epa.gov |

Degradation and Transformation Processes in Environmental Compartments

Once released into the environment, this compound is subject to various degradation processes that can transform it into other substances. These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through physical or chemical processes without the involvement of living organisms. greyhoundchrom.comcore.ac.uk For organomercury compounds, key abiotic degradation pathways include hydrolysis and phototransformation. gov.wales

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. researchgate.net The rate of hydrolysis can be significantly influenced by pH. netzsch.com For many organic compounds, hydrolysis can be catalyzed by acids or bases. netzsch.com

Table 2: General Principles of Aqueous Hydrolysis

| Factor | Influence on Hydrolysis Rate |

|---|---|

| pH | Can be acid-catalyzed, base-catalyzed, or pH-independent. |

| Temperature | Generally increases with higher temperatures. |

Note: Without specific experimental data, the hydrolysis rate of this compound can only be inferred based on the general behavior of organomercury compounds.

Phototransformation, or photolysis, is the degradation of a chemical due to the absorption of light energy, particularly from sunlight. This can be a significant degradation pathway for compounds that absorb light in the environmentally relevant spectrum (>290 nm). wuxiapptec.com

Organomercury compounds can undergo photodecomposition where the carbon-mercury bond is cleaved, leading to the formation of inorganic mercury and organic radicals. epa.gov The efficiency of this process is described by the quantum yield, which is the number of molecules transformed per photon absorbed. nih.gov

Studies on other organomercurials have shown that photodecomposition can be a significant environmental degradation pathway. For example, dissolved phenylmercuric salts have been found to undergo photochemical decomposition with quantum yields around 0.24 and half-lives of approximately 17 hours in sunlight. epa.gov The photolysis of dimethylmercury (B1214916) has also been shown to occur in natural waters.

Phototransformation can also occur on soil surfaces. The rate and products of soil photolysis depend on the properties of the chemical, the intensity of sunlight, and the characteristics of the soil.

Table 3: Photodecomposition Data for Analagous Organomercury Compounds

| Compound | Quantum Yield (Φ) | Minimum Photochemical Half-life in Sunlight (hours) | Major Products | Source |

|---|---|---|---|---|

| Diphenylmercury (B1670734) | 0.27 | 8.5 | Elemental mercury, Phenyl radicals | epa.gov |

| Phenylmercuric Salts | 0.24 | ~17 | Mercurous salts, Phenyl radicals | epa.gov |

| Methylmercuric Thiol Complexes | 0.12 - 0.16 | 46 - 120 | Methane (B114726), Inorganic mercury | epa.gov |

Note: This table presents data for other organomercury compounds to illustrate the potential for phototransformation. Specific data for this compound is not available.

Biotic Degradation Mechanisms

Biotic degradation is a key process that determines the persistence of a chemical in the environment. It involves the transformation of a substance by microorganisms such as bacteria and fungi. ecetoc.org The rate and extent of biotic degradation are influenced by the chemical's structure and the environmental conditions. ecetoc.orgfao.org

The aerobic metabolism of a chemical is studied under conditions where oxygen is present. oecd.org Standardized laboratory tests, such as those outlined by the OECD (e.g., OECD 307) and the US EPA, are typically used to evaluate the rate and pathway of aerobic degradation in soil and aquatic sediment systems. oecd.orgoecd.org These studies involve incubating the test substance with soil or sediment samples that have a known range of organic carbon content, pH, clay content, and microbial biomass. oecd.org The degradation is monitored over time, typically up to 120 days, by measuring the decrease of the parent compound and the formation of transformation products. oecd.org

Research Findings:

Specific experimental data on the aerobic metabolism of this compound in soil and sediment are not available in the reviewed scientific literature. However, a typical study would generate data on the half-life (DT50), the time it takes for 50% of the compound to degrade, and identify the major metabolites. For organomercury compounds, degradation can lead to the formation of more mobile or more toxic forms of mercury.

Illustrative Data Table: Aerobic Soil Metabolism of a Hypothetical Substance

| Time (days) | Parent Compound Remaining (%) | Major Metabolite A (%) | Major Metabolite B (%) |

| 0 | 100 | 0 | 0 |

| 7 | 85 | 10 | 2 |

| 14 | 72 | 18 | 5 |

| 30 | 50 (DT50) | 35 | 10 |

| 60 | 25 | 45 | 15 |

| 90 | 12 | 50 | 18 |

| 120 | 5 | 52 | 20 |

This table is for illustrative purposes only. Actual data for this compound is not available.

Anaerobic metabolism occurs in the absence of oxygen, which is common in deeper soil layers, flooded soils, and sediments. clu-in.orgclu-in.org Similar to aerobic studies, standardized guidelines (e.g., OECD 307, OECD 308) are followed to assess anaerobic degradation. oecd.orgoecd.org These experiments are crucial for compounds that may persist in anoxic environments. clu-in.org

Research Findings:

No specific studies on the anaerobic metabolism of this compound were found. In anaerobic environments, organomercury compounds can be subject to methylation or demethylation, which significantly alters their toxicity and mobility. A typical study would quantify the parent compound, identify transformation products, and determine the degradation half-life under anaerobic conditions.

Illustrative Data Table: Anaerobic Sediment Metabolism of a Hypothetical Substance

| Time (days) | Parent Compound Remaining (%) | Major Metabolite C (%) | Gaseous Products (e.g., CH4) |

| 0 | 100 | 0 | 0 |

| 15 | 90 | 5 | Trace |

| 30 | 82 | 12 | Measurable |

| 60 | 65 | 25 | Increasing |

| 90 | 50 (DT50) | 38 | Significant |

| 120 | 40 | 45 | Plateauing |

This table is for illustrative purposes only. Actual data for this compound is not available.

The biodegradation of a chemical in aqueous systems is a critical component of its environmental risk assessment, especially for substances that may contaminate surface or groundwater. ibacon.commiljodirektoratet.no Laboratory tests, such as those described in OECD guidelines, assess the biodegradability in water by measuring the rate of oxygen consumption or carbon dioxide evolution by microorganisms. mdpi.com

Research Findings:

There is no specific information available on the biodegradation of this compound in aqueous systems. The persistence of an organomercury compound in water will depend on factors like microbial population, nutrient availability, temperature, and pH. journalirjpac.com

Transport and Mobility in Environmental Matrices

The transport and mobility of a chemical determine its distribution in the environment and the potential for exposure to various organisms. chemsafetypro.comoecd.orgcopernicus.orgmdpi.com Key processes influencing mobility are adsorption to soil and sediment particles and leaching through the soil profile. walshmedicalmedia.com

Adsorption is the process by which a chemical binds to the surface of soil, sediment, or sludge particles, while desorption is the release of the chemical from these surfaces. walshmedicalmedia.commdpi.com The extent of adsorption is quantified by the adsorption coefficient (Kd) or, when normalized to organic carbon content, the organic carbon-water (B12546825) partition coefficient (Koc). cloudfront.net The batch equilibrium method (e.g., OECD 106) is a standard technique used to determine these coefficients. epa.gov

Research Findings:

Specific adsorption/desorption data for this compound are not publicly available. The mobility of a substance in soil is inversely related to its adsorption coefficient; a high Koc value indicates low mobility. cloudfront.net For organometallic compounds, factors such as soil pH, organic matter content, and clay mineralogy can significantly influence adsorption. ecetoc.org

Illustrative Data Table: Adsorption Coefficients (Koc) for a Hypothetical Substance in Different Soils

| Soil Type | Organic Carbon (%) | pH | Koc (L/kg) | Mobility Potential |

| Sandy Loam | 1.2 | 6.5 | 500 | Moderate |

| Silt Loam | 2.5 | 6.0 | 1500 | Low |

| Clay | 3.8 | 7.2 | 4000 | Very Low |

| Sediment | 5.1 | 5.8 | 8000 | Immobile |

This table is for illustrative purposes only. Actual data for this compound is not available.

Column leaching studies are designed to simulate the movement of a chemical through a soil profile under the influence of water flow, such as rainfall. These experiments, often following guidelines like OECD 312, provide information on the potential for a substance and its degradation products to reach groundwater. Aged leaching studies involve applying the chemical to the soil and allowing it to degrade for a period before the leaching experiment begins, which can provide a more realistic assessment of mobility.

Research Findings:

No specific column leaching or aged leaching studies for this compound have been reported in the available literature. The results of such studies would indicate the percentage of the applied substance that leaches through the soil column and the distribution of the substance and its metabolites within the soil profile after the experiment.

Illustrative Data Table: Column Leaching of a Hypothetical Substance

| Soil Depth (cm) | Parent Compound (%) | Metabolite A (%) | Leached (%) |

| 0-5 | 60 | 15 | - |

| 5-10 | 10 | 5 | - |

| 10-20 | 2 | 1 | - |

| 20-30 | <1 | <1 | - |

| Leachate | <0.1 | 0.5 | 0.6 |

This table is for illustrative purposes only. Actual data for this compound is not available.

Advanced Analytical Methodologies for Ethylmercurichlorendimide

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (e.g., QTOF MS, CE-MS-TOF) for Identification of Degradation Products

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. americanpharmaceuticalreview.comnih.gov This capability is essential for identifying unknown degradation products of Ethylmercurichlorendimide that may form under environmental or metabolic stress. figshare.comnih.gov

A Quadrupole Time-of-Flight (QTOF) mass spectrometer, often coupled with LC (LC-QTOF-MS), can detect precursor and fragment ions with mass accuracy typically below 5 ppm. nih.govresearchgate.net This allows for the confident identification of transformation products, such as those resulting from de-ethylation or cleavage of the chlorendimide structure.

Capillary Electrophoresis (CE) coupled to a TOF-MS (CE-MS-TOF) offers an alternative high-efficiency separation technique, particularly for charged or highly polar degradation products, providing complementary information to LC-based methods. rsc.org

Table 5: Plausible Degradation Products of this compound and Their Theoretical Exact Masses

| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Plausible Origin |

|---|---|---|---|

| This compound | C₁₁H₈Cl₆HgNO₂ | 579.8288 | Parent Compound |

| Chlorendimide-Mercury | C₉H₂Cl₆HgNO₂ | 551.7975 | De-ethylation |

| Ethylmercury cation | C₂H₅Hg⁺ | 229.0256 | Cleavage of N-Hg bond |

| Chlorendimide | C₉H₃Cl₆NO₂ | 352.8424 | Cleavage of N-Hg bond |

Infrared Spectroscopy

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. warwick.ac.ukvscht.czrsc.org When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint". youtube.comyoutube.com

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. For instance, the carbonyl (C=O) groups of the imide ring would produce strong absorption bands, while the various C-H, C-N, C-Cl, and the C-Hg bonds would also exhibit absorptions at their respective characteristic frequencies. This technique is highly valuable for confirming the structural integrity of the compound and for comparing it against a reference standard.

Table 6: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 |

| Imide C=O | Symmetric & Asymmetric Stretching | 1700 - 1780 (strong) |

| C-N Bond | Stretching | 1180 - 1360 |

| C-Cl Bond | Stretching | 600 - 800 |

| C-Hg Bond | Stretching | ~500 - 600 |

Immunochemical Assays for Specific Detection

Immunochemical assays represent a highly specific and sensitive approach for the detection of environmental contaminants, including organomercurial compounds like this compound. These methods utilize the specific binding affinity of antibodies to their target antigens. The development of such assays for organomercury compounds has demonstrated their potential for rapid and selective analysis. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunochemical technique that can be adapted for the quantification of this compound. The principle of the assay involves the production of antibodies that specifically recognize the this compound molecule or a closely related derivative.

The development of an ELISA for an organomercury compound like this compound would typically involve:

Hapten Synthesis: As small molecules like this compound are not immunogenic on their own, they must first be chemically modified into a hapten. This hapten is then conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or chicken immunoglobulin G (IgG), to create an immunogen. nih.gov

Immunization and Antibody Production: The immunogen is injected into an animal model (e.g., mice or rabbits) to elicit an immune response, resulting in the production of polyclonal or monoclonal antibodies that specifically bind to the organomercury hapten. nih.gov

Assay Development: A competitive ELISA format is commonly employed. In this setup, a known amount of the this compound-protein conjugate is coated onto the wells of a microtiter plate. The sample containing the unknown amount of this compound is then added to the wells along with a limited amount of the specific antibody. The free this compound in the sample competes with the coated conjugate for binding to the antibody. A secondary antibody linked to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

The resulting antibodies from such development processes have been shown to be capable of detecting both inorganic mercury(II) salts and various organomercury compounds, indicating the versatility of this approach. nih.gov

Table 1: Illustrative Performance Characteristics of a Hypothetical ELISA for this compound

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Assay Range | 0.5 - 50 ng/mL |

| Cross-Reactivity (vs. Methylmercury) | < 5% |

| Cross-Reactivity (vs. Phenylmercury) | < 10% |

| Sample Volume | 50 - 100 µL |

| Assay Time | 2 - 4 hours |

Sample Preparation and Pre-treatment Methodologies for Complex Matrices

The accurate determination of this compound in complex environmental and biological matrices, such as soil, sediment, water, and tissue, necessitates effective sample preparation. nih.govresearchgate.net The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to a detectable level, and convert it into a form compatible with the analytical instrument. chromatographyonline.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation of organomercury compounds from aqueous samples or from the leachates of solid samples. nih.gov The process relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of this compound, a typical LLE procedure would involve:

Acidification: The aqueous sample is often acidified (e.g., with hydrochloric or nitric acid) to ensure the analyte is in a stable, extractable form. nih.gov

Solvent Addition: An appropriate organic solvent, such as toluene (B28343) or a hexane:dichloromethane mixture, is added to the aqueous sample. nih.govresearchgate.net

Extraction: The mixture is vigorously agitated to facilitate the transfer of the relatively nonpolar this compound from the aqueous phase into the organic phase.

Phase Separation: The two phases are allowed to separate, either by gravity or centrifugation.

Collection and Concentration: The organic layer containing the analyte is collected. The solvent may then be evaporated and the residue reconstituted in a smaller volume of a suitable solvent to concentrate the analyte before analysis.

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent (e.g., acetonitrile) to create a cloudy solution, maximizing the surface area for rapid extraction. nih.govmdpi.com

Table 2: Comparison of Solvents for LLE of Organomercury Compounds

| Solvent System | Target Analytes | Typical Recovery (%) | Advantages | Disadvantages |

| Toluene | Methylmercury, Ethylmercury | 85 - 105% | High affinity for organomercurials | High toxicity, volatile |

| Hexane/Dichloromethane | Organochlorine pesticides | 90 - 110% | Good extraction efficiency | Chlorinated solvent concerns |

| Chloroform | Organochlorine pesticides | > 90% | Effective for a range of pesticides | High density, toxic |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences pass through. The analyte is then eluted with a small volume of a strong solvent. nih.gov

An SPE method for this compound could be developed using various sorbents:

Reversed-Phase Sorbents (e.g., C18, C8): These nonpolar sorbents are effective at retaining organomercury compounds from aqueous samples.

Specialized Sorbents: Materials like fullerene (C60) have been used to sorb diethyldithiocarbamate (B1195824) complexes of mercury species from water samples. nih.gov Another approach involves using materials functionalized with thiol groups, which have a high affinity for mercury. wikipedia.org

A general SPE procedure would include:

Conditioning: The SPE cartridge is washed with a solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The sample is passed through the cartridge, and this compound is adsorbed onto the stationary phase.

Washing: The cartridge is washed with a weak solvent to remove any weakly bound impurities.

Elution: A small volume of a strong organic solvent (e.g., ethyl acetate (B1210297), acetonitrile) is used to desorb the analyte from the cartridge. nih.govmdpi.com The resulting eluate is then ready for analysis.

Table 3: Illustrative SPE Parameters for this compound Analysis

| Parameter | Condition |

| Sorbent Type | C18-bonded silica (B1680970) or Fullerene |

| Sample pH | 4.5 - 6.0 |

| Sample Volume | 50 - 500 mL |

| Elution Solvent | Acetonitrile or Ethyl Acetate |

| Elution Volume | 1 - 5 mL |

| Typical Recovery | 95 - 110% |

| Limit of Detection (in water) | 1 - 10 ng/L |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.org A supercritical fluid has properties of both a liquid and a gas, allowing it to diffuse into solid matrices like a gas and dissolve analytes like a liquid. dedietrich.com

SFE is particularly useful for extracting analytes from solid or semi-solid samples like soil, sediment, and biological tissues. The extraction of organomercury compounds, including methylmercury, has been successfully demonstrated. nih.gov The process involves:

Pressurization and Heating: The sample is placed in a high-pressure extraction vessel. CO₂ is pumped into the vessel and heated above its critical temperature (31 °C) and pressure (74 bar). wikipedia.org

Extraction: The supercritical CO₂ diffuses into the sample matrix and dissolves the this compound. The selectivity of the extraction can be tuned by adjusting the pressure and temperature. wikipedia.org

Modifiers/Chelating Agents: For more polar or strongly bound analytes, a small amount of a polar organic solvent (modifier), such as methanol, can be added to the CO₂ to increase its solvating power. nih.gov In some cases, a chelating agent (e.g., lithium bis(trifluoroethyl)dithiocarbamate) can be added to the sample to form a complex with the mercury species, enhancing its solubility in the supercritical fluid. nih.gov

Collection: The fluid containing the extracted analyte is then passed into a separator at a lower pressure. This causes the CO₂ to return to its gaseous state, and the analyte precipitates out for collection. youtube.com

Table 4: Typical SFE Conditions for Organomercury Compound Extraction

| Parameter | Range/Condition |

| Supercritical Fluid | Carbon Dioxide (CO₂) |

| Pressure | 150 - 400 atm |

| Temperature | 40 - 80 °C |

| Modifier | Methanol (5-10%) |

| Chelating Agent (optional) | Dithiocarbamates |

| Extraction Time | 20 - 60 min |

| Analyte Recovery | > 90% |

Molecular and Cellular Research on Ethylmercurichlorendimide in Model Systems

Investigation of Biochemical Interactions and Cellular Pathways

Research using the model organism Caenorhabditis elegans has identified Ethylmercurichlorendimide as a chemical that induces ribonucleic acid (RNA) splicing defects and oxidative stress. core.ac.uk The precise mechanisms of its toxicity are a subject of ongoing investigation, but initial studies suggest that its detrimental effects may extend beyond the direct disruption of RNA splicing. core.ac.uk The interaction of organomercurial compounds, a class to which this compound belongs, with thiol-containing proteins and enzymes is a key aspect of their biochemical activity. This binding can inhibit enzyme function and disrupt critical cellular processes. Such interactions are known to be a potential source of reactive oxygen species (ROS), leading to a state of oxidative stress and subsequent cellular damage.

The spliceosome, a complex machinery responsible for RNA splicing, is composed of small nuclear RNAs (snRNAs) and numerous proteins. core.ac.uk Its proper function is essential for gene expression. core.ac.uk Chemicals like this compound can interfere with this process, potentially affecting the maturation of snRNAs or the function of the spliceosome complex itself, thereby disrupting cellular homeostasis. core.ac.uk

Effects on Gene Expression and RNA Splicing Mechanisms

This compound has been shown to significantly impact gene expression by causing defects in RNA splicing. core.ac.uk This disruption can lead to the production of aberrant messenger RNA (mRNA) transcripts, which in turn can result in dysfunctional proteins and cellular toxicity. core.ac.uk

In studies using C. elegans, this compound was identified as a potent inducer of RNA splicing defects. core.ac.uk The nematode model is utilized to screen for environmental chemicals that disrupt this fundamental cellular process. core.ac.uk Defects in RNA splicing can arise from interference with either the core splicing machinery (the spliceosome) or the processing of snRNAs by the integrator complex. core.ac.uk Exposure to this compound leads to observable splicing errors, highlighting its potential toxicity at the level of RNA processing. core.ac.uk

The induction of splicing defects by this compound is confirmed through quantitative polymerase chain reaction (qPCR), which measures the relative fold change of incorrectly spliced mRNA transcripts. core.ac.uk Studies have demonstrated a significant increase in the relative mRNA fold change of a splicing reporter gene in C. elegans upon exposure to this compound. core.ac.uk This indicates a dose-dependent increase in splicing errors. core.ac.uk

Interactive Table: Relative mRNA Fold Change Induced by this compound in C. elegans

| Concentration (µM) | Relative mRNA Fold Change |

| 0 (Control) | 1.0 |

| 0.78 | ~1.5 |

| 1.56 | ~2.0 |

| 3.13 | ~3.5 |

| 6.25 | ~5.0 |

| 12.5 | ~7.0 |

| 25 | ~9.0 |

| 50 | ~11.0 |

| Note: The data presented is an approximation based on graphical representations in the cited research and is for illustrative purposes. core.ac.uk |

These splicing errors can manifest as exon skipping, the creation of cryptic splice sites, or the retention of introns, all of which lead to altered mRNA transcripts and potentially harmful protein products. core.ac.uk

Q & A

Q. What are the key physicochemical properties of Ethylmercurichlorendimide, and how do they influence its environmental behavior?

this compound (CAS# 2597-93-5) is a chlorinated organomercury compound with the molecular formula C₉H₄Cl₆N₃O₂Hg and a molecular weight of 599.37 g/mol . Key properties include its solid-state stability, solubility in organic solvents, and potential for bioaccumulation due to mercury content. Researchers should prioritize measuring its octanol-water partition coefficient (log P) to assess environmental mobility and use techniques like X-ray crystallography for structural confirmation. Environmental persistence can be evaluated via OECD Guideline 307 (soil degradation studies) or accelerated stability testing under controlled pH and temperature conditions .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

Gas chromatography coupled with electron capture detection (GC-ECD) or inductively coupled plasma mass spectrometry (ICP-MS) for mercury-specific quantification are standard methods. Sample preparation should include solid-phase extraction (SPE) for aqueous samples or Soxhlet extraction for soil. Method validation must address matrix effects and recovery rates, with calibration curves spanning 0.1–100 ppm. Cross-validate results using high-resolution mass spectrometry (HRMS) to confirm molecular identity and rule out co-eluting contaminants .

Q. How can researchers synthesize this compound with high purity for toxicological studies?

Synthesis typically involves the reaction of chlorendic anhydride with ethylmercuric chloride under anhydrous conditions. Purification steps should include recrystallization from dichloromethane/hexane mixtures and column chromatography (silica gel, 60–120 mesh). Purity must be verified via melting point analysis, ¹H/¹³C NMR, and elemental analysis (C, H, N, Hg). Document reaction yields and by-products in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported LD₅₀ values for this compound across studies be systematically addressed?

Discrepancies often arise from variations in test organisms (e.g., rodents vs. aquatic species), administration routes (oral vs. dermal), or purity of the compound. Researchers should conduct a meta-analysis using PRISMA guidelines to identify confounding variables. Replicate key studies under standardized OECD Test Guidelines 423 (acute oral toxicity) or 203 (fish toxicity), ensuring batch-to-batch consistency via ICP-MS validation. Statistical tools like ANOVA can isolate factors contributing to variability .

Q. What experimental designs are optimal for assessing the long-term ecological impact of this compound in soil systems?

Use microcosm studies with soil columns to simulate field conditions. Monitor mercury speciation (e.g., methylmercury formation) via sequential extraction and synchrotron-based X-ray absorption spectroscopy (XAS). Include control groups with abiotic factors (pH, organic matter) varied systematically. Data collection should span ≥6 months, with time-series analysis to model degradation kinetics. Pair with metagenomic profiling to track microbial community shifts linked to mercury methylation .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

Employ density functional theory (DFT) to model binding affinity with sulfhydryl groups in proteins (e.g., glutathione reductase). Molecular dynamics simulations (MD) can predict conformational changes in enzyme active sites upon mercury coordination. Validate predictions using in vitro assays (e.g., enzyme inhibition kinetics) and compare with structural analogs like methylmercury. Open-access tools like AutoDock Vina or GROMACS are recommended for cost-effective modeling .

Methodological Guidance

- Literature Review : Use Google Scholar and PubMed with keywords "this compound + toxicity + degradation" to identify primary sources. Exclude non-peer-reviewed platforms like .

- Data Presentation : For graphical abstracts, limit chemical structures to 2–3 and avoid overcrowding with numerical data (e.g., "compound 4b, MIC = 10 μM") .

- Ethical Compliance : Adhere to institutional guidelines for mercury handling and disposal. Document safety protocols (e.g., PPE, waste segregation) in the experimental section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.